GSK-F1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GSK-F1, également connu sous le nom de Composé F1, est un inhibiteur oral de la phosphatidylinositol 4-kinase alpha (PI4KA). Il a montré un potentiel significatif dans la recherche scientifique, en particulier dans l'étude de l'infection par le virus de l'hépatite C (VHC). Le composé présente une haute spécificité et une grande puissance contre la PI4KA, ce qui en fait un outil précieux dans diverses applications de recherche .

Applications De Recherche Scientifique

GSK-F1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of PI4KA and its effects on various cellular processes. In biology, this compound is employed to investigate the role of PI4KA in cellular signaling pathways and its involvement in diseases such as cancer and viral infections. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of HCV infection and other diseases. Additionally, this compound has applications in the pharmaceutical industry, where it is used in drug discovery and development .

Mécanisme D'action

Target of Action

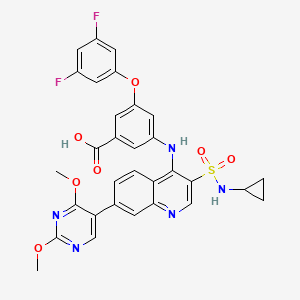

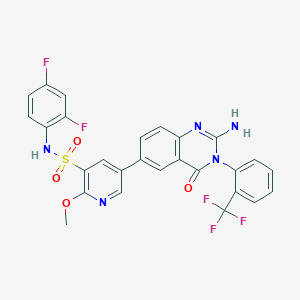

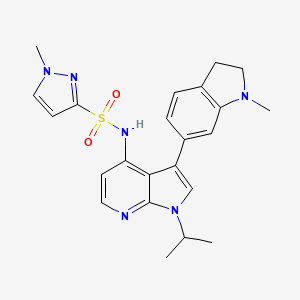

GSK-F1, also known as “5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide” or “PI4KA inhibitor-F1”, is primarily targeted against Phosphatidylinositol 4-kinase alpha (PI4KA) . PI4KA is an essential host factor for the replication of multiple RNA viruses .

Mode of Action

This compound acts as an inhibitor of PI4KA . It interacts with PI4KA and inhibits its activity, thereby preventing the synthesis of phosphatidylinositol 4-phosphate (PI4P), an important intermediate for the synthesis of membrane polyphosphoinositides . This inhibition disrupts the normal functioning of PI4KA and affects the replication of RNA viruses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphatidylinositol signaling system . By inhibiting PI4KA, this compound reduces the levels of PI4P, which in turn affects the synthesis of other membrane polyphosphoinositides. These changes can disrupt various cellular functions regulated by these molecules, including intracellular trafficking and signal transduction .

Result of Action

The primary result of this compound’s action is the inhibition of RNA virus replication . By inhibiting PI4KA, this compound disrupts the normal functioning of the phosphatidylinositol signaling system, which is crucial for the replication of RNA viruses . This makes this compound a potential therapeutic agent for diseases caused by RNA viruses.

Analyse Biochimique

Biochemical Properties

GSK-F1 plays a significant role in biochemical reactions. It interacts with enzymes such as PI4KA, PI4KB, PI3KA, PI3KB, PI3KG, and PI3KD . The nature of these interactions involves the inhibition of these enzymes, which are crucial in various biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting the activity of PI4KA, PI4KB, PI3KA, PI3KB, PI3KG, and PI3KD .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PI4KA, PI4KB, PI3KA, PI3KB, PI3KG, and PI3KD

Méthodes De Préparation

La synthèse de GSK-F1 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse commence généralement par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels par diverses réactions chimiques. Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions. Les méthodes de production industrielles peuvent impliquer le passage à l'échelle de ces voies de synthèse tout en assurant la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

GSK-F1 subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme outil pour étudier l'inhibition de la PI4KA et ses effets sur divers processus cellulaires. En biologie, this compound est utilisé pour étudier le rôle de la PI4KA dans les voies de signalisation cellulaire et son implication dans des maladies telles que le cancer et les infections virales. En médecine, this compound est étudié comme un agent thérapeutique potentiel pour le traitement de l'infection par le VHC et d'autres maladies. De plus, this compound a des applications dans l'industrie pharmaceutique, où il est utilisé dans la découverte et le développement de médicaments .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la PI4KA, une enzyme clé impliquée dans la synthèse du phosphatidylinositol 4-phosphate (PI4P). Le PI4P est une importante molécule lipidique qui joue un rôle crucial dans divers processus cellulaires, notamment le trafic membranaire et la transduction du signal. En inhibant la PI4KA, this compound perturbe la production de PI4P, ce qui entraîne des altérations des voies de signalisation cellulaire et l'inhibition de la réplication virale dans le cas de l'infection par le VHC .

Comparaison Avec Des Composés Similaires

GSK-F1 est unique en raison de sa haute spécificité et de sa puissance contre la PI4KA par rapport à d'autres composés similaires. Parmi les composés similaires, citons PI4KIIIbeta-IN-10, BF738735 et GSK-A1. Ces composés ciblent également la PI4KA ou des enzymes apparentées, mais peuvent différer en termes de puissance, de sélectivité et de propriétés pharmacocinétiques. This compound se distingue par sa forte activité inhibitrice et sa biodisponibilité orale, ce qui en fait un outil précieux dans la recherche scientifique .

Propriétés

IUPAC Name |

5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRFVAYVUUHQCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18F5N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)